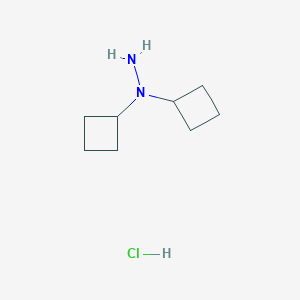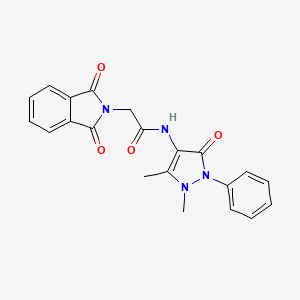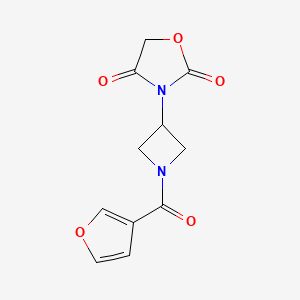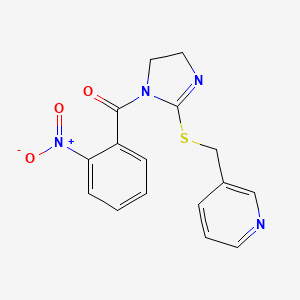
1,1-Di(cyclobutyl)hydrazine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Di(cyclobutyl)hydrazine;hydrochloride is a chemical compound with the CAS number 158001-21-9 . It appears as a white solid . The compound is used for laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of hydrazine derivatives like this compound often involves the reaction of suitable aldehydes with hydrazides . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular formula of this compound is C4H10N2·HCl . Its molecular weight is 122.6 . The structure of hydrazine derivatives somewhat resembles the distorted hydrogen peroxide composition .Chemical Reactions Analysis
The chemical reactions involving hydrazine derivatives often include the formation of hydrazones through the reaction of aldehydes or ketones with hydrazine . This reaction with a base and heat can convert a hydrazone to an alkane .Physical And Chemical Properties Analysis
This compound is a white solid . The compound should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Energetic Material Research
- Hydrazine derivatives, like 1,1-di(cyclobutyl)hydrazine hydrochloride, are studied for their potential as components in environmentally friendly energetic compounds. Their high detonation performance and safety make them suitable for use in insensitive explosives (Zhang et al., 2016).
Organic Synthesis and Medicinal Chemistry
- In organic synthesis, hydrazine derivatives are utilized to create various heterocyclic compounds, which are crucial in the development of pharmaceuticals. The cyclization of di(phenylhydrazone) with hydrazines, for instance, leads to the formation of valuable chemical intermediates (Shvedov et al., 1973).
Chemical Industry and Environmental Studies
- Hydrazine compounds, including 1,1-di(cyclobutyl)hydrazine hydrochloride, are significant in various chemical industrial applications. Their properties as reductants and components in chemical reactions are critical for manufacturing processes. Moreover, their environmental impact and toxicity levels are subjects of ongoing research (J. Zhang et al., 2015).
Cancer Research
- Certain hydrazine derivatives are explored for their carcinogenic effects, especially in relation to large bowel cancer. This research is crucial for understanding the potential health risks associated with these compounds (Tóth, 1977).
Analytical Chemistry
- Hydrazine compounds are used in analytical chemistry for the titrimetric determination of various organic compounds. They play a role in redox titration and other analytical methods, underscoring their versatility in chemical analysis (Verma et al., 1978).
Bioimaging and Sensor Development
- The development of fluorescence probes and sensors utilizing hydrazine derivatives is an emerging field. These probes are used for detecting various substances and have applications in biological and environmental sciences (Meiqing Zhu et al., 2019).
Mecanismo De Acción
Safety and Hazards
1,1-Di(cyclobutyl)hydrazine;hydrochloride is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, cancer, and is very toxic to aquatic life with long-lasting effects . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
1,1-di(cyclobutyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c9-10(7-3-1-4-7)8-5-2-6-8;/h7-8H,1-6,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBRLYZTJDSKMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(C2CCC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2382357.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2382359.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2382361.png)
![ethyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2382362.png)

![4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
![N-[[4-(4-Cyanopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2382367.png)


![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide](/img/structure/B2382371.png)

![3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2382376.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382377.png)